acetaldehyde O-{3-nitrobenzoyl}oxime
Description
Acetaldehyde O-{3-nitrobenzoyl}oxime is a derivative of acetaldehyde oxime (CAS 107-29-9), where the hydroxyl group of the oxime is substituted with a 3-nitrobenzoyl moiety. This modification introduces electron-withdrawing nitro and benzoyl groups, significantly altering its chemical reactivity, stability, and applications compared to unsubstituted acetaldehyde oxime. For instance, analogous compounds like (4-bromophenyl)(hydroxyimino)acetaldehyde oxime () and imine oximes with nitro-phenyl substituents () highlight the role of aromatic and electron-withdrawing groups in modulating reactivity .
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17g/mol |
IUPAC Name |
[(E)-ethylideneamino] 3-nitrobenzoate |
InChI |
InChI=1S/C9H8N2O4/c1-2-10-15-9(12)7-4-3-5-8(6-7)11(13)14/h2-6H,1H3/b10-2+ |
InChI Key |
ILDNYYXPAZIDTJ-WTDSWWLTSA-N |
SMILES |
CC=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Isomeric SMILES |
C/C=N/OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Substituent Effects
The 3-nitrobenzoyl group in this compound likely increases its susceptibility to hydrolysis compared to alkyl-substituted oximes (e.g., MEKO) due to the electron-withdrawing nitro group activating the oxime bond. This contrasts with halogenated derivatives (e.g., ), where electron-withdrawing Cl/F groups enhance thermal stability .
Table 2: Reactivity and Functional Comparisons
The nitro group in this compound could enhance its utility in nonlinear optical (NLO) applications, as seen in nitro-phenyl imine oximes with high NLO activity (). This contrasts with MEKO, which prioritizes oxygen scavenging over electronic applications .
Table 3: Stability and Hazard Comparisons
The nitro group introduces explosion risks during storage and handling, similar to nitrobenzaldehyde derivatives (). Proper grounding and non-sparking tools are critical, as mandated for acetaldehyde oxime .
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